Didodecylammonium chloride

Description

DDAC as a Representative Quaternary Ammonium (B1175870) Compound (QAC) in Advanced Studies

Quaternary ammonium compounds are a broad class of chemicals utilized in numerous applications, from industrial processes to consumer products. mass.gov Within this large family, DDAC often serves as a model compound for scientific investigation due to its well-defined structure and amphiphilic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) properties. ontosight.ai This dual characteristic is central to its function as a cationic surfactant. ontosight.aiatamanchemicals.com

Advanced studies frequently employ DDAC to probe fundamental chemical and physical phenomena. For instance, its ability to self-assemble into aggregates like micelles and vesicles in solution is a key area of research. mdpi.com These aggregation behaviors are crucial for applications such as emulsification, where DDAC helps to stabilize mixtures of oil and water, a vital property in the formulation of cosmetics, pharmaceuticals, and cleaning products. chemimpex.com Furthermore, researchers utilize DDAC in studies of cell membrane interactions, as its cationic head can interact with the negatively charged surfaces of cell membranes, providing insights into cellular processes and the mechanisms of antimicrobial action. ontosight.aichemimpex.com

The study of DDAC also contributes to a deeper understanding of the broader class of QACs. By examining its behavior, scientists can extrapolate principles that apply to other QACs with different alkyl chain lengths or counter-ions, aiding in the design of new compounds with tailored properties for specific applications. jku.at

Significance of DDAC in Contemporary Chemical Sciences

The significance of DDAC in modern chemical sciences is underscored by its wide-ranging applications, which stem from its distinct chemical properties. A primary application is its use as a disinfectant and biocide. atamanchemicals.com The positively charged nitrogen atom allows DDAC to bind to and disrupt the negatively charged cell membranes of microorganisms like bacteria, fungi, and viruses, leading to cell lysis and death. ontosight.aiatamanchemicals.com This potent antimicrobial activity has led to its widespread use in healthcare settings for surface disinfection, in the food industry for sanitizing equipment, and in water treatment processes. atamanchemicals.comsmolecule.com

Beyond its biocidal properties, DDAC is a valuable component in materials science. It is employed as a corrosion inhibitor for metals and as an antifouling agent in paints and coatings to prevent the growth of organisms on submerged surfaces. ontosight.ai In the realm of organic synthesis, research has demonstrated the use of DDAC in the formation of vesicular nanoreactors for chemical reactions, such as in the synthesis of (±)-baclofen, showcasing its potential to facilitate and enhance chemical transformations. chemcu.org

The increased focus on environmental science has also brought DDAC to the forefront of research, particularly concerning its fate and impact in various environmental compartments. acs.org Studies investigating its persistence in soil and aquatic ecosystems are crucial for understanding its environmental footprint and for developing sustainable practices for its use and disposal. ontosight.aiacs.org

Interdisciplinary Relevance of Didodecylammonium Chloride Research

The study of DDAC extends far beyond the traditional boundaries of chemistry, demonstrating significant interdisciplinary relevance. In environmental science and toxicology , research focuses on the effects of DDAC on ecosystems. acs.orgresearchgate.net The increased use of QACs, especially during events like the SARS-CoV-2 pandemic, has prompted investigations into their concentrations in wastewater and surface waters and their potential to contribute to antibiotic resistance. mass.govacs.orgresearchgate.net

In agriculture , DDAC is used as a fungicide and has been detected in vegetable samples, raising questions about its application and potential residues in the food chain. smolecule.comresearchgate.net This connects chemical research with food science and public health.

The field of biomedical research also intersects with DDAC studies. Investigations into its immunological effects have revealed that topical application can activate certain immune cells and initiate allergic responses, providing insights into chemical sensitization. nih.gov Furthermore, its application in drug delivery systems is an active area of research, leveraging its surfactant properties to enhance the efficacy of therapeutic agents. chemimpex.com

The development of sustainable technologies is another interdisciplinary area where DDAC research plays a role. For example, its use in creating recyclable nanoreactors for chemical synthesis aligns with the principles of green chemistry. chemcu.org This highlights the connection between materials science, organic chemistry, and environmental sustainability.

Chemical Properties of this compound

| Property | Value | Source |

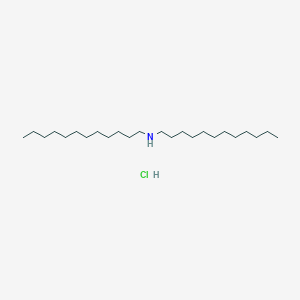

| Chemical Formula | C24H52ClN | ontosight.aichemeo.com |

| Molecular Weight | 390.13 g/mol | chemeo.com |

| Appearance | White, waxy solid | ontosight.ai |

| Melting Point | 30-40 °C | ontosight.ai |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and chloroform. ontosight.aisolubilityofthings.com | ontosight.aisolubilityofthings.com |

Structure

2D Structure

Properties

CAS No. |

2486-85-3 |

|---|---|

Molecular Formula |

C24H52ClN |

Molecular Weight |

390.1 g/mol |

IUPAC Name |

N-dodecyldodecan-1-amine;hydrochloride |

InChI |

InChI=1S/C24H51N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H |

InChI Key |

SWWQNNDPJXYCNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCCCCCCCCCCC.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Didodecylammonium Chloride

Established Synthetic Routes for Didodecylammonium Chloride Production

This compound (DDAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound family. Its synthesis is primarily achieved through quaternarization reactions, a fundamental process in organic chemistry.

Quaternarization Reactions and Reaction Mechanisms

The principal method for producing DDAC involves the Menshutkin reaction , a specific type of nucleophilic substitution (SN2) reaction. ntnu.no In this process, a tertiary amine is alkylated with an alkyl halide. ntnu.no For the synthesis of DDAC, this typically involves the reaction of N,N-dimethyldodecylamine with dodecyl chloride. ntnu.no

The reaction mechanism proceeds as follows: The nitrogen atom of the tertiary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the alkyl halide (dodecyl chloride), which is bonded to a more electronegative halogen atom. This nucleophilic attack results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide ion (chloride). ntnu.no The resulting product is the quaternary ammonium salt, this compound, where the nitrogen atom bears a positive charge, and the chloride ion serves as the counter-ion.

An alternative, though less direct, route involves the reaction of a secondary amine, such as didodecylamine, with a methylating agent like methyl chloride. This reaction also follows a quaternarization pathway to yield the final DDAC product.

Optimization of Synthesis Parameters for Enhanced Yield and Purity

To achieve high yields and purity of DDAC, several reaction parameters must be carefully controlled. ntnu.no These include the molar ratio of reactants, temperature, reaction time, and the choice of solvent. ntnu.nosmolecule.com

| Parameter | Optimized Condition | Impact on Yield and Purity |

| Molar Ratio (Amine:Alkyl Halide) | A slight excess of the alkylating agent (e.g., 1:1.05) is often employed. smolecule.com | This helps to drive the reaction towards completion and minimize the amount of unreacted tertiary amine in the final product. |

| Temperature | Typically maintained between 75°C and 95°C. smolecule.com | Higher temperatures increase the reaction rate, but excessive heat (above 100°C) can lead to the decomposition of reactants and byproducts, thereby reducing the overall yield. |

| Reaction Time | Generally ranges from 4 to 8 hours. smolecule.com | Sufficient reaction time is crucial to ensure maximum conversion of the starting materials into the desired quaternary ammonium salt. |

| Solvent | Alcohols such as ethanol (B145695) or isopropanol (B130326) are commonly used. smolecule.com | The solvent helps to dissolve the reactants and facilitate the SN2 reaction mechanism. |

Post-synthesis purification is also a critical step to remove unreacted precursors and byproducts. Techniques such as solvent extraction and recrystallization are often employed to achieve a high-purity final product.

Functionalization and Derivatization Strategies of DDAC

The chemical structure of DDAC can be modified to impart new functionalities and alter its chemical behavior for specialized applications. These strategies can involve modifications to the alkyl chains or the introduction of reactive groups.

Synthesis of Epoxy-Functionalized Quaternary Ammonium Chloride Derivatives

A significant derivatization strategy involves the introduction of an epoxy group, creating epoxy-functionalized quaternary ammonium chlorides. researchgate.netuzhnu.uz.ua These compounds combine the cationic nature of the quaternary ammonium headgroup with the reactivity of the epoxy ring. researchgate.net

A common synthetic route involves the reaction of a tertiary amine, such as N,N-dimethyldodecylamine, with epichlorohydrin (B41342). researchgate.net In this reaction, epichlorohydrin can act as both a reactant and a solvent. researchgate.net The nitrogen atom of the amine attacks the carbon atom of the epoxide ring in epichlorohydrin, leading to the formation of an epoxy-functionalized quaternary ammonium chloride. researchgate.net The presence of the epoxy group increases the surface activity of these surfactants compared to their non-functionalized counterparts. researchgate.net This enhanced activity is attributed to the potential for hydrogen bonding between adjacent hydrophilic groups. researchgate.net

Structural Modifications and their Impact on Chemical Behavior

Altering the molecular architecture of DDAC has a profound impact on its physicochemical properties, including its self-assembly behavior and surface activity.

Alkyl Chain Length and Symmetry: The length and symmetry of the alkyl chains are critical determinants of the hydrophobic character of the molecule. uzhnu.uz.ua For dialkyldimethylammonium compounds, increasing the alkyl chain length generally leads to a decrease in the critical micelle concentration (CMC), indicating a higher tendency to form aggregates in solution. The symmetrical nature of the two dodecyl chains in DDAC contributes to its specific packing properties in self-assembled structures like vesicles and lamellar phases.

Counter-ion Effects: While this article focuses on the chloride salt, the nature of the counter-ion significantly influences the properties of didodecyldimethylammonium (B1216837) salts. acs.org For instance, didodecyldimethylammonium bromide (DDAB) and DDAC exhibit different solubility and phase behavior in water. acs.org DDAC is sparingly soluble in water, forming cloudy dispersions of bilayer structures. acs.org In contrast, didodecyldimethylammonium salts with hydroxide (B78521) (OH⁻) or acetate (B1210297) (CH₃COO⁻) counter-ions are highly soluble and can form spontaneous vesicles and micelles. acs.org This highlights the crucial role of counter-ion binding to the surfactant headgroup in modulating intermolecular interactions and self-assembly. acs.org

The ability to tune these structural features allows for the rational design of didodecylammonium-based surfactants with tailored properties for a wide range of applications.

Physicochemical Behavior and Colloidal Science of Didodecylammonium Chloride

Surface Activity and Interfacial Phenomena of DDAC

The amphiphilic nature of Didodecylammonium chloride drives its accumulation at interfaces, where it alters the interfacial properties, such as surface tension. This behavior is fundamental to its role in various applications.

Mechanism of Surface Tension Reduction and Wetting Enhancement

This compound, as a cationic surfactant, effectively reduces the surface tension of water. In an aqueous solution, the DDAC molecules preferentially orient themselves at the air-water interface. The hydrophobic dodecyl chains align towards the air, minimizing their unfavorable contact with water, while the hydrophilic cationic head remains in the aqueous phase. This arrangement disrupts the cohesive hydrogen bonding network of water molecules at the surface, leading to a decrease in surface tension. A 1 g/L solution of a similar compound, didecyldimethylammonium chloride, exhibits a surface tension of 25.82 mN/m at 20°C, demonstrating the significant surface activity of such double-chain quaternary ammonium (B1175870) compounds.

The reduction in surface tension is directly linked to the enhancement of wetting. By lowering the surface tension of the aqueous solution, DDAC facilitates the spreading of the liquid over a solid surface. This occurs because the lowered surface energy of the liquid makes it more energetically favorable for the liquid to increase its contact area with the solid, thereby improving its wetting characteristics. The efficiency of wetting is also influenced by the nature of the solid surface and the interactions between the surfactant and the surface.

Adsorption Behavior at Interfaces (e.g., air-water, solid-liquid)

The accumulation of DDAC at interfaces is a spontaneous process driven by the reduction of the system's free energy. At the air-water interface, the adsorption of DDAC molecules forms a monolayer, with the hydrophobic tails extending into the air and the hydrophilic heads remaining in the water. This adsorption continues until the interface is saturated with DDAC molecules.

At the solid-liquid interface, the adsorption of DDAC is more complex and depends on the nature of the solid surface. For negatively charged surfaces, such as silica and mica, the adsorption of the cationic DDAC is initially driven by electrostatic attraction. As the concentration of DDAC increases, hydrophobic interactions between the adsorbed surfactant molecules become more significant, leading to the formation of aggregates on the surface.

Studies on the closely related compound didodecyldimethylammonium (B1216837) bromide (DDAB) on silica and mica surfaces provide insights into the likely behavior of DDAC. On these negatively charged surfaces, DDAB has been shown to form a complete bilayer at concentrations below its critical micelle concentration (CMC). This bilayer is found to be very stable and difficult to remove by rinsing with water or salt solutions, suggesting that hydrophobic interactions within the adsorbed layer play a crucial role in the irreversibility of the adsorption cam.ac.uk. The structure of the adsorbed layer is influenced by the charge density of the solid surface, with a complete bilayer forming more readily on the highly charged mica surface compared to silica cam.ac.uk.

Self-Assembly and Aggregation Phenomena of this compound

Above a certain concentration in a solution, individual surfactant molecules begin to associate into organized structures known as aggregates or micelles. This process of self-assembly is a hallmark of surfactant behavior and is driven by the hydrophobic effect.

Micellization Behavior in Aqueous and Non-Aqueous Media

In aqueous media, the formation of micelles is a mechanism to minimize the unfavorable contact between the hydrophobic dodecyl chains of DDAC and the surrounding water molecules. The hydrophobic tails aggregate to form the core of the micelle, while the hydrophilic cationic heads form the outer shell, which remains in contact with the water. The structure of these micelles can vary, with double-chain surfactants like DDAC often forming more complex structures such as vesicles or lamellar phases, in addition to spherical or cylindrical micelles. The self-assembly of didodecyldimethylammonium (DDA+) surfactants is strongly influenced by the counterion, with different counterions leading to a variety of lyotropic liquid crystal phases and micellar structures acs.org.

While micellization is most commonly studied in aqueous solutions, the aggregation behavior of surfactants can also be observed in non-aqueous polar solvents. The principles of solvophobic and solvophilic interactions still apply, though the nature and strength of these interactions will differ from those in water.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. Below the CMC, DDAC exists predominantly as individual molecules (monomers) in solution. As the concentration approaches the CMC, the interface becomes saturated with surfactant molecules. Above the CMC, any additional surfactant molecules added to the solution will primarily form micelles. The critical micelle concentration of didecyldimethylammonium chloride in water is reported to be 0.39 g/L at 25°C.

Several factors can influence the CMC of DDAC:

Structure of the Hydrophobic Group: The presence of two long dodecyl chains in DDAC results in a significantly lower CMC compared to single-chain surfactants with the same head group. This is due to the increased hydrophobicity of the molecule.

Nature of the Head Group: The cationic nature of the head group leads to electrostatic repulsion between the molecules at the micelle surface, which opposes micellization and tends to increase the CMC compared to non-ionic surfactants.

Counterion: The type of counterion can affect the CMC. More strongly bound counterions can partially neutralize the charge of the head groups, reducing repulsion and lowering the CMC.

Addition of Electrolytes: The addition of an electrolyte to a solution of an ionic surfactant like DDAC generally lowers the CMC. The added ions screen the electrostatic repulsion between the charged head groups, making it easier for micelles to form nih.gov.

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, with a minimum at a certain temperature researchgate.net. This behavior is a result of the interplay between the temperature dependence of the hydrophobic effect and the hydration of the hydrophilic head group.

Organic Additives: The presence of organic molecules in the solution can also affect the CMC by altering the solvent properties or by being incorporated into the micelles.

The process of micellization is governed by thermodynamic principles, and the spontaneity of the process is determined by the change in Gibbs free energy (ΔG_mic). The Gibbs free energy of micellization is related to the enthalpy (ΔH_mic) and entropy (ΔS_mic) of the process by the equation:

ΔG_mic = ΔH_mic - TΔS_mic

The enthalpy of micellization (ΔH_mic) for ionic surfactants is often small and can be either positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature nih.gov. The temperature dependence of the CMC can be used to determine the thermodynamic parameters of micellization. A minimum in the CMC versus temperature plot corresponds to a point where the enthalpy of micellization is zero nih.gov.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound | Property | Value | Conditions |

| Didecyldimethylammonium chloride | Surface Tension | 25.82 mN/m | 1 g/L solution at 20°C |

| Didecyldimethylammonium chloride | Critical Micelle Concentration (CMC) | 0.39 g/L | In water at 25°C |

| Didodecyldimethylammonium bromide (DDAB) | Adsorbed Layer on Mica | Complete bilayer | Below CMC |

| Didodecyldimethylammonium bromide (DDAB) | Adsorbed Layer on Silica | Complete bilayer | At CMC |

Vesicle Formation and Characterization

This compound (DDAC), a double-chain cationic surfactant, readily self-assembles into vesicles in aqueous solutions. This process is primarily driven by the hydrophobic effect, which encourages the aggregation of the dodecyl chains to minimize their contact with water, while the hydrophilic ammonium head groups remain exposed to the aqueous environment. The stability of these vesicles is influenced by a balance of forces, including electrostatic repulsion between the positively charged head groups, which prevents vesicle fusion and flocculation, and the van der Waals forces between the hydrocarbon tails that hold the bilayer together.

The formation and stability of vesicles are also dependent on factors such as concentration, temperature, and the presence of electrolytes. For instance, in the closely related compound dioctadecyldimethylammonium chloride (DODAC), large unilamellar vesicles can be formed by methods like chloroform vaporization. These vesicles exhibit ideal osmometer behavior in the presence of substances like KCl and sucrose, indicating a stable, semi-permeable membrane structure. However, smaller vesicles created through sonication may show less stability and can flocculate upon the addition of electrolytes like KCl rsc.orgjmaterenvironsci.com. The stability of such cationic vesicles is attributed to the electrostatic repulsive forces between them researchgate.net.

One of the key parameters characterizing vesicle stability is the gel-to-liquid-crystalline phase transition temperature (Tc). Below this temperature, the alkyl chains are in a more ordered, gel-like state (Lβ), and above it, they are in a disordered, liquid-crystalline state (Lα). This transition significantly affects the permeability and mechanical properties of the vesicle membrane rsc.orgjmaterenvironsci.comacs.org.

The characterization of DDAC vesicles often involves a variety of techniques to determine their size, morphology, and surface properties. Dynamic light scattering (DLS) is commonly used to measure the hydrodynamic radius of the vesicles, while transmission electron microscopy (TEM), particularly cryo-TEM, provides direct visualization of their size and lamellarity (the number of bilayers).

Interactive Data Table: Comparison of Vesicle Properties

| Property | Large DODAC Vesicles (Chloroform Vaporization) | Small Sonicated DODAC Vesicles |

| Mean External Diameter | 0.5 µm | - |

| Internal Volume | 9.0 ± 1.3 L/mol | 0.13 ± 0.2 L/mol |

| Osmotic Behavior (vs. KCl/Sucrose) | Ideal | Non-responsive |

| Response to KCl | Stable | Flocculation |

Data sourced from Ribeiro, A. M., & Chaimovich, H. (1983). Biochimica et Biophysica Acta (BBA) - Biomembranes, 733(1), 172-179. rsc.orgjmaterenvironsci.com

The self-assembled structures of DDAC are not static and can undergo morphological transitions in response to changes in environmental conditions such as temperature, concentration, or the addition of other molecules. A notable example is the temperature-induced transition from vesicles to micelles. This phenomenon has been observed in mixed cationic surfactant systems, such as those containing didodecyldimethylammonium bromide (DDAB), a close analog of DDAC. Increasing the temperature can shift the equilibrium from bilayer vesicles to smaller, spherical or rod-like micelles rsc.orgacs.org.

This transition is driven by changes in the molecular packing parameter. At lower temperatures, the double-chain structure of DDAC favors a cylindrical or truncated cone shape, leading to the formation of bilayers and vesicles. As the temperature increases, the kinetic energy of the surfactant molecules rises, leading to greater disorder in the alkyl chains. This can effectively increase the headgroup area relative to the tail volume, favoring a more conical shape that promotes the formation of micelles with higher curvature. This vesicle-to-micelle transition can be monitored by techniques such as turbidity and conductivity measurements, as well as visualized directly using cryo-TEM rsc.orgacs.org.

Influence of Counterions on Self-Assembly Structures

The counterion plays a crucial role in modulating the self-assembly of ionic surfactants like DDAC. For didodecyldimethylammonium (DDA+) surfactants, the nature of the counterion significantly affects the resulting aggregate structures, which can range from micelles to various lyotropic liquid crystal phases nih.govekb.egnih.gov. The chloride ion in DDAC is considered to be a weakly binding counterion compared to others like bromide or nitrate nih.gov.

The binding affinity of the counterion to the surfactant headgroup influences the effective headgroup size and the degree of charge neutralization at the aggregate surface. Weakly binding counterions like chloride lead to stronger electrostatic repulsion between the headgroups. This disfavors structures with high curvature, such as small spherical micelles, and promotes the formation of aggregates with lower curvature, like lamellar phases. Studies have shown that the maximum swelling of the lamellar phase for DDA+ with chloride as the counterion is limited compared to systems with bromide or nitrate ions, which can swell to a much greater extent nih.gov. This is attributed to the weaker binding of Cl-, which results in less screening of the electrostatic repulsion between the bilayers nih.gov.

The influence of the counterion is also evident when comparing the phase behavior of DDAC with its bromide analog, DDAB. While both form lamellar structures, the specific conditions for phase transitions and the stability of different phases can vary acs.org. The choice of counterion can determine whether the system forms micelles, vesicles, or more complex liquid crystalline phases at a given concentration and temperature nih.govekb.egnih.gov. For example, with DDA+, phosphate and carbonate counterions can stabilize an extended isotropic micellar solution, whereas oxalate counterions tend to form bilayer structures in dilute solutions ekb.egnih.gov. The behavior with chloride is often used as a benchmark for comparison with these other counterions nih.gov.

Interactive Data Table: Counterion Effect on DDA+ Surfactant Assembly

| Counterion | Predominant Aggregate Structure in Dilute Solution | Lamellar Phase (Lα) Swelling | Relative Binding Affinity |

| Chloride (Cl⁻) | Bilayers/Vesicles | Low (< 200 Å) | Weak |

| Bromide (Br⁻) | Bilayers/Vesicles | High (~1000 Å) | Stronger than Cl⁻ |

| Nitrate (NO₃⁻) | Bilayers/Vesicles | High (~1000 Å) | Stronger than Cl⁻ |

| Phosphate (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) | Micelles | Forms at high concentration | Weaker than Cl⁻ |

| Oxalate (HC₂O₄⁻) | Bilayers | Low (< 200 Å) | Similar to Cl⁻ |

Data synthesized from Liu, C. K., & Warr, G. G. (2015). Langmuir, 31(10), 2936-2945. nih.gov

Impact of Solvent Polarity and Temperature on Aggregation Pathways

The aggregation behavior of DDAC is highly sensitive to the properties of the solvent, particularly its polarity, and to the system's temperature. These two factors can significantly alter the thermodynamics of self-assembly and dictate the preferred morphology of the aggregates.

Solvent Polarity: Changes in solvent polarity, for instance by adding a co-solvent to an aqueous solution, can affect the aggregation of DDAC. A decrease in solvent polarity generally weakens the hydrophobic effect, which is the primary driving force for aggregation. This can lead to an increase in the critical micelle concentration (CMC) or critical aggregation concentration (CAC). The addition of a co-solvent can also modify the dielectric constant of the medium, which in turn influences the electrostatic interactions between the cationic headgroups. Lowering the solvent polarity can reduce the repulsion between headgroups, potentially favoring the formation of more compact or differently shaped aggregates researchgate.net. For other cationic surfactants, the presence of water in non-aqueous polar solvents has been shown to promote aggregation at lower concentrations by enhancing the cohesive forces between water molecules and affecting the charge density at the micelle interface nih.gov.

Temperature: Temperature has a complex effect on the aggregation of DDAC. Generally, an increase in temperature provides thermal energy that can disrupt the ordered packing of the alkyl chains, favoring more disordered structures. As mentioned previously, this can induce a transition from vesicles to micelles rsc.orgacs.org. The CMC of ionic surfactants also exhibits a temperature dependence, often decreasing to a minimum value and then increasing as the temperature rises further jmaterenvironsci.commdpi.com.

The phase transition from the gel (Lβ) to the liquid-crystalline (Lα) phase is a key temperature-dependent event for DDAC aggregates. This transition involves the "melting" of the hydrocarbon chains, which significantly alters the physical properties of the bilayers, such as their fluidity and permeability acs.org. For dioctadecyldimethylammonium chloride (DODAC), this transition is sharp and well-defined rsc.orgjmaterenvironsci.com. The temperature at which this transition occurs is influenced by the length and degree of saturation of the alkyl chains, as well as the nature of the counterion and the presence of any additives acs.org.

Phase Behavior of DDAC Systems

Lyotropic Liquid Crystalline Phases Formed by this compound

In mixtures with a solvent like water, DDAC exhibits lyotropic liquid crystallinity, meaning it forms various ordered phases as a function of concentration and temperature researchgate.net. The primary structures are based on the lamellar bilayer, a consequence of the molecule's geometry with two long hydrocarbon tails.

At lower surfactant concentrations, DDAC typically forms a lamellar phase (Lα), where bilayers of surfactant molecules are separated by layers of water. This phase is characterized by a one-dimensional periodicity. The swelling of this lamellar phase, which is the uptake of water between the bilayers, is governed by a balance between attractive van der Waals forces and repulsive electrostatic and hydration forces. For DDAC, the swelling is one-dimensional, indicating that the surfactant bilayers remain largely unaffected during the swelling process, and it is the thickness of the water layers that increases acs.org.

As the concentration of DDAC increases, other lyotropic phases can emerge. In the related system of didecyldimethylammonium chloride (a C10 analog), a phase diagram constructed with a nonionic surfactant (alkyl polyglycoside) and water revealed a micellar phase at low concentrations, a region of coexisting micellar and lamellar phases, and a pure lamellar phase at higher concentrations fz-juelich.de. For other double-chain cationic surfactants, such as didodecyldimethylammonium bromide (DDAB), transitions to cubic or hexagonal phases have been observed, particularly with the introduction of additives that can modulate the curvature of the surfactant-water interface. While the simple binary system of DDAC and water is dominated by the lamellar phase, the formation of reversed hexagonal liquid crystalline phases has been reported in more complex, multi-component systems containing DDAC (or its longer-chain analog DODMAC), an alcohol, an oil, and water mdpi.comfz-juelich.de.

The main lyotropic phases observed for double-chain cationic surfactants include:

Lamellar Phase (Lα): Characterized by parallel bilayers of surfactant separated by water layers. This is the predominant phase for DDAC in water acs.org.

Hexagonal Phase (H₁ or H₂): Consists of cylindrical micelles packed in a hexagonal array. Reversed hexagonal phases (H₂) have been observed in DDAC-containing multi-component systems mdpi.comfz-juelich.de.

Cubic Phase (I₁ or I₂): These are highly viscous, isotropic phases with complex, bicontinuous structures or ordered spherical micelles.

Binary and Ternary Phase Diagram Investigations

The phase behavior of this compound (DDACl) in binary and ternary systems is crucial for understanding its self-assembly and interaction with other components, which dictates its application in various fields. Investigations into its phase diagrams reveal the formation of several lyotropic liquid crystalline structures.

In binary systems with water, this compound exhibits a rich polymorphism, forming different phases depending on the concentration and temperature. A schematic phase diagram of the DDACl/water system reveals the presence of several distinct phases: a smectic-like lamellar phase (L), a nematic phase (N), a hexagonal phase (H), and isotropic phases (I). acs.org Additionally, a region where the smectic-like lamellar and isotropic phases coexist (L+I) and an intermediate isotropic phase (II) have been identified. acs.org

Studies on the closely related compound, didodecyldimethylammonium bromide (DDAB), provide further insight into the phase behavior of such dialkyl chain surfactants. The DDAB-water system shows a transition from a frozen lamellar phase (Lβ) to a fluid lamellar phase (Lα) at a specific temperature, known as the Krafft temperature. fz-juelich.de Below the Krafft eutectic, a coexistence of surfactant hydrate crystals and water is observed. fz-juelich.de At intermediate temperatures, these crystal hydrates melt into the fluid lamellar phase. fz-juelich.de

Table 1: Phases Observed in the this compound (DDACl)/Water Binary System

| Phase Designation | Phase Type | Description |

| L | Smectic-like Lamellar | Molecules are arranged in bilayers, similar to a smectic liquid crystal. |

| N | Nematic | Molecules have long-range orientational order but no positional order. |

| H | Hexagonal | Cylindrical micelles are packed in a hexagonal lattice. |

| I | Isotropic | Molecules are randomly oriented, forming a clear solution. |

| L+I | Coexistence | A region where the lamellar and isotropic phases are in equilibrium. |

| II | Intermediate Isotropic | An isotropic phase observed between other ordered phases. |

Note: This table is based on a schematic phase diagram and describes the types of phases observed. acs.org The precise temperature and concentration boundaries are not specified in the available literature.

In ternary systems, the addition of a third component, typically an oil or a co-surfactant, further diversifies the phase behavior. For the analogous didodecyldimethylammonium bromide (DDAB) in a ternary system with water and dodecane, a variety of structures are observed. These include two distinct lamellar liquid crystalline phases with different water content, a hexagonal liquid crystalline phase, a highly variable microemulsion structure (L2 phase), and a cubic phase. researchgate.net

The formation of these phases in ternary systems is dependent on the relative concentrations of the three components. For instance, in a system of 1-dodecylpyridinium bromide (a single-chain cationic surfactant), water, and dodecanol (a co-surfactant), the phase diagram is dominated by a lamellar liquid crystalline phase, with the formation of cubic and reverse hexagonal phases upon the addition of dodecanol. nih.gov While a specific ternary phase diagram for this compound with quantitative data is not available, the behavior of similar systems suggests a rich and complex phase landscape.

Table 2: Potential Phases in a Ternary System of this compound/Water/Oil (Hypothetical)

| Phase Type | Description |

| Microemulsion (L2) | A thermodynamically stable, isotropic dispersion of water and oil, stabilized by the surfactant. |

| Lamellar (Lα) | Surfactant bilayers separated by layers of water and/or oil. |

| Hexagonal (H1/H2) | Cylindrical micelles (oil-in-water, H1) or reverse micelles (water-in-oil, H2) arranged in a hexagonal lattice. |

| Cubic | A bicontinuous or micellar structure with cubic symmetry. |

Note: This table is hypothetical and based on the observed behavior of the similar compound didodecyldimethylammonium bromide in a ternary system with water and dodecane. researchgate.net

Molecular Interactions and Mechanistic Insights of Didodecylammonium Chloride

Interaction of DDAC with Biological Membranes at the Molecular Level

Didodecylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound characterized by a positively charged nitrogen headgroup and two twelve-carbon alkyl chains. This amphiphilic structure is central to its interaction with and disruption of biological membranes.

The primary mechanism by which DDAC affects biological membranes involves the disruption of the lipid bilayer's structural integrity. The two hydrophobic dodecyl chains of the DDAC molecule readily insert themselves into the hydrophobic core of the cell membrane, while the cationic headgroup interacts with the negatively charged outer surface of the membrane. This intercalation of the alkyl chains disrupts the ordered packing of the phospholipid tails, leading to an increase in membrane fluidity. nih.gov Research using liposomes as model membranes has shown that DDAC induces a phase transition in the lipid bilayer at concentrations around 3 mg/L. nih.govresearchgate.net

This structural perturbation directly leads to significant changes in membrane permeability. nih.gov The disorganization of the lipid bilayer compromises its function as a selective barrier, allowing for the uncontrolled passage of substances into and out of the cell. researchgate.net The biocidal activity of quaternary ammonium compounds like DDAC is largely attributed to this loss of barrier function and the resulting destabilization of the cell's internal environment. researchgate.net

| Effect | DDAC Concentration (mg/L) | Source |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 1.3 | nih.gov |

| Induction of Membrane Phase Transition | ~3 | nih.govresearchgate.net |

| Leakage of Intracellular Macromolecules | 3 - 4 | nih.govresearchgate.net |

The DDAC-induced increase in membrane permeability culminates in the leakage of essential intracellular components. researchgate.net The process begins with the disruption of the membrane's ability to maintain critical ion gradients. This leads to an efflux of small ions, such as potassium, from the cytoplasm, which disrupts the cell's osmoregulation. researchgate.net

As the membrane damage becomes more severe with increasing DDAC concentration, larger molecules begin to leak out. Studies have demonstrated that at concentrations between 3 and 4 mg/L, DDAC causes the leakage of intracellular macromolecules, including proteins and enzymes like β-galactosidase, from Escherichia coli cells. nih.govresearchgate.net This loss of vital cellular contents, including proteins and nucleic acids, coupled with the disruption of nutrient transport and waste discharge, ultimately leads to cell death. researchgate.net

At the molecular level, the interaction between DDAC and the cell membrane is initiated by electrostatic attraction. nih.gov The positively charged quaternary ammonium headgroup of DDAC is drawn to the net negative charge of bacterial cell membranes, which are rich in anionic phospholipids (B1166683) such as phosphatidylglycerol and cardiolipin. nih.gov This initial electrostatic binding facilitates the subsequent insertion of the hydrophobic tails into the lipid bilayer. nih.gov

Molecular dynamics simulations suggest that this interaction can lead to a lateral reorganization of the membrane components, with DDAC molecules attracting and promoting the clustering of negatively charged lipids. nih.gov This clustering further destabilizes the membrane structure. The interaction is not uniform across all phospholipid types; the specific composition of the membrane's phospholipids can influence the extent and nature of DDAC's disruptive effects.

DDAC Interactions in Mixed Surfactant Systems

When DDAC, a cationic surfactant, is mixed with an anionic surfactant, strong synergistic effects are often observed. researchgate.net This synergy arises primarily from the powerful electrostatic attraction between the oppositely charged headgroups of the two types of surfactant molecules. researchgate.netmdpi.com This attraction helps to neutralize the electrostatic repulsion that would typically exist between the headgroups of a single ionic surfactant, allowing the molecules to pack more closely and efficiently at interfaces and in self-assembled structures like micelles. researchgate.net

The mixture of cationic DDAC and an anionic surfactant in an aqueous solution leads to the spontaneous self-assembly of "catanionic" complexes. The formation of these complexes is driven by both the electrostatic attraction between the headgroups and the hydrophobic interactions between the alkyl tails. researchgate.net

The nature of the anionic surfactant's headgroup significantly influences the strength of the interaction and the properties of the resulting complex. Isothermal titration calorimetry (ITC) has been used to characterize these interactions by measuring the enthalpy change (ΔH) upon mixing. Studies comparing DDAC with various anionic surfactants have shown that molecules with sulfate (B86663) and sulfonate headgroups exhibit a much stronger interaction and higher enthalpy changes when mixed with DDAC compared to those with carboxylate-based headgroups. mdpi.com This suggests a stronger binding affinity between DDAC and sulfate/sulfonate surfactants. mdpi.com These findings can be used to predict the compatibility and interaction strength in mixed-surfactant formulations. mdpi.com

| Anionic Functional Group | Relative Interaction Strength with DDAC | Observed Characteristics | Source |

|---|---|---|---|

| Sulfate / Sulfonate | Strong | Higher enthalpy changes (ΔH) and higher conductivity profiles in mixtures. | mdpi.com |

| Carboxylate | Weaker | Lower enthalpy changes (ΔH) compared to sulfate/sulfonate groups. | mdpi.com |

Interaction with Inorganic Surfaces and Minerals

This compound (DDAC), as a cationic surfactant, exhibits significant interactions with various inorganic surfaces and minerals. This interaction is fundamental to its application in processes such as froth flotation, where it acts as a collector, selectively rendering certain mineral surfaces hydrophobic. The adsorption of DDAC onto mineral surfaces is governed by a combination of mechanisms, primarily electrostatic forces and non-electrostatic interactions, which are influenced by factors such as the surface charge of the mineral, the pH of the aqueous solution, and the concentration of the surfactant.

Adsorption Mechanisms on Mineral Surfaces (e.g., in flotation)

The primary mechanism for the adsorption of this compound onto the surfaces of many silicate (B1173343) minerals, such as quartz and feldspar, is electrostatic attraction. In aqueous solutions, the didodecylammonium ion (DDA+) is positively charged. Minerals like quartz possess a negative surface charge over a wide pH range, creating a strong electrostatic driving force for the adsorption of the cationic DDA+ ions.

The adsorption process can be described in several stages. At low concentrations, individual DDA+ ions adsorb onto the negatively charged sites on the mineral surface. As the concentration increases, the adsorbed ions may form hemimicelles, which are two-dimensional aggregates of surfactant molecules on the surface. This hemimicelle formation is driven by the hydrophobic interactions between the dodecyl chains of the adsorbed DDA+ ions, leading to a significant increase in adsorption density and rendering the mineral surface hydrophobic. This induced hydrophobicity is the key to the role of DDAC as a collector in flotation, allowing air bubbles to attach to the mineral particles and carry them to the froth.

The pH of the solution plays a critical role in the adsorption process. The surface charge of minerals is often pH-dependent. For instance, the negative surface charge of quartz increases with increasing pH, which can enhance the electrostatic attraction and adsorption of the cationic collector. Conversely, at very low pH, the surface may become less negative or even positive, hindering the adsorption of DDA+.

The effectiveness of this compound as a flotation collector is demonstrated by its ability to increase the recovery of specific minerals with increasing concentration.

Flotation Recovery of Sillimanite as a Function of this compound (DAC) Concentration at pH 7.0

| This compound Concentration (mol/L) | Flotation Recovery (%) |

|---|---|

| 1.00E-04 | ~20 |

| 2.00E-04 | ~45 |

| 3.00E-04 | ~70 |

| 4.00E-04 | ~85 |

| 5.00E-04 | ~90 |

| 6.00E-04 | ~92 |

Electrostatic Interactions at Mineral-Water Interfaces

The interaction of this compound at the mineral-water interface is fundamentally governed by electrostatic forces. Most minerals acquire a surface charge when in contact with water due to the dissociation of surface hydroxyl groups or the dissolution of lattice ions. This surface charge creates an electrical double layer at the interface. The zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane and is a key indicator of the surface charge and the stability of colloidal dispersions.

When this compound is introduced into the system, the positively charged didodecylammonium ions are attracted to negatively charged mineral surfaces. This adsorption of cationic surfactant molecules progressively neutralizes the negative surface charge. As the concentration of the surfactant increases, the surface charge can be reversed, leading to a positive zeta potential. This charge reversal indicates that the adsorption has gone beyond simple charge neutralization and that a layer of surfactant, with the charged head groups oriented towards the aqueous phase, has formed on the mineral surface.

The modification of the surface charge by this compound is a critical aspect of its function in flotation. By altering the electrostatic interactions between mineral particles, it can influence the dispersion and aggregation behavior of fines, which in turn affects the efficiency of the flotation process.

The effect of a similar cationic collector, bisdecyldimethylammonium chloride (DDAC), on the zeta potential of fluorapatite (B74983) and K-feldspar illustrates this principle of surface charge modification.

Zeta Potential of Mineral Surfaces Before and After Collector (DDAC) Addition at pH 3.0

| Mineral | Condition | Zeta Potential (mV) |

|---|---|---|

| Fluorapatite | Without DDAC | +5.0 |

| With DDAC | Data not specified | |

| K-feldspar | Without DDAC | -22.5 |

| With DDAC | Data not specified |

Advanced Applications of Didodecylammonium Chloride in Materials Science and Nanotechnology

DDAC as a Component in Nanomaterial Synthesis

The self-assembly properties of DDAC make it an invaluable tool for the bottom-up fabrication of nanomaterials. It can act as a template, a surface modifier, or a capping agent, providing control over the size, shape, and stability of nanoscale structures.

In template-directed synthesis, molecules are used as structural guides to direct the formation of materials with specific, controlled architectures. DDAC, as a cationic surfactant, can self-assemble into various structures such as micelles or vesicles in solution, which can then serve as templates for the synthesis of nanostructures and hybrid materials.

The process typically involves the interaction of the positively charged head group of DDAC with anionic inorganic precursors. This interaction guides the nucleation and growth of the inorganic material around the surfactant assembly. The long hydrophobic tails of DDAC play a crucial role in defining the spacing and organization of the resulting nanostructures. After the material is formed, the organic template can be removed, often through calcination, leaving behind a porous nanostructure with a high surface area. This method allows for the precise engineering of mesoscopic structures of various materials, including noble metals.

A notable example is the use of dioctadecyldimethylammonium chloride (a compound structurally similar to DDAC) as a functional amphiphilic surfactant to template the synthesis of noble metal nanomaterials with advanced structures. researchgate.net The ability of such surfactants to form vesicles and cylindrical micelles allows for the precise creation of complex nanostructures. researchgate.net

| Template-Directed Synthesis Parameter | Influence on Nanostructure |

| Surfactant Concentration | Affects micelle shape and size, influencing the dimensions of the resulting nanostructure. |

| pH of the Solution | Can alter the charge of the inorganic precursors, affecting their interaction with the DDAC template. |

| Temperature | Influences the self-assembly of DDAC and the kinetics of the inorganic material's formation. |

| Counterions | Can impact the packing of surfactant molecules, leading to different template structures. |

This templating approach is not limited to single-component materials. It is also employed in the synthesis of organic-inorganic hybrid materials. In this context, the DDAC template can help to organize both the organic and inorganic components into a cohesive and structured composite material, leading to materials with combined and often enhanced properties.

The surface properties of colloidal particles are critical to their stability, dispersibility, and functionality. DDAC is utilized to modify the surfaces of particles like silica and gold nanoparticles, altering their chemical and physical characteristics.

The primary mechanism for the surface modification of negatively charged colloidal particles, such as silica and citrate-stabilized gold nanoparticles, is the electrostatic attraction between the cationic head group of DDAC and the anionic surface of the particle. This interaction leads to the formation of a DDAC layer on the particle's surface. The two long dodecyl chains of the DDAC molecule then extend outwards, transforming the surface from hydrophilic to hydrophobic.

This surface modification can prevent the aggregation of nanoparticles in solution by providing steric hindrance between particles. Furthermore, the functionalized surface can be used for further chemical reactions or to control the interaction of the nanoparticles with their environment. For instance, modifying the external surface of mesoporous silica nanoparticles with quaternary ammonium (B1175870) compounds can influence their drug-loading and release properties.

| Particle Type | Purpose of DDAC Surface Modification | Resulting Surface Property |

| Silica Nanoparticles | Improve dispersion in non-polar solvents; prevent aggregation. nih.govrsc.org | Hydrophobic |

| Gold Nanoparticles | Enhance stability in biological media; provide a platform for further functionalization. | Can be tuned based on the density of the DDAC layer. |

Colloidal quantum dots (QDs) are semiconductor nanocrystals with size-dependent optical and electronic properties. During their synthesis, capping agents are crucial for controlling their growth, passivating surface defects, and providing colloidal stability. inflibnet.ac.innih.govnih.govresearchgate.net

DDAC can function as a capping agent due to its molecular structure. The ammonium head group can bind to the surface of the quantum dot, while the long alkyl chains provide a protective layer. This layer prevents the aggregation of the QDs and protects their surface from the surrounding environment, which is essential for maintaining their high quantum yield of luminescence.

The use of ammonium salts as capping agents is a known strategy in quantum dot research. The long hydrophobic chains of DDAC contribute to the solubility of the QDs in organic solvents, which is often a requirement for their incorporation into various devices and materials. The choice of capping agent can significantly influence the final properties of the quantum dots, including their size, shape, and photoluminescence characteristics.

| Function of DDAC as a Capping Agent | Impact on Quantum Dot Properties |

| Controls crystal growth | Influences the final size and size distribution of the quantum dots. |

| Passivates surface trap states | Reduces non-radiative recombination, leading to higher photoluminescence quantum yield. |

| Provides steric stabilization | Prevents aggregation and enhances the colloidal stability of the quantum dots. |

| Influences solubility | The hydrophobic tails make the quantum dots dispersible in non-polar solvents. |

Development of Functional Materials Incorporating Didodecylammonium Chloride

Beyond its role in the synthesis of nanomaterials, DDAC is also incorporated as a functional component in various advanced materials, imparting specific properties such as stimuli-responsive behavior and antistatic capabilities.

Gene therapy requires safe and efficient vectors to deliver genetic material into cells. Nanocarriers are a promising non-viral approach for gene delivery. nih.govlahannlab.comfrontiersin.org The cationic nature of DDAC makes it a suitable component for the design of such nanocarriers.

The positively charged ammonium head group of DDAC can electrostatically interact with the negatively charged phosphate backbone of nucleic acids like DNA and RNA. This interaction allows for the condensation of the genetic material into a compact structure that can be encapsulated within a nanocarrier. This encapsulation protects the genetic material from degradation by enzymes in the body.

Furthermore, nanocarriers incorporating DDAC can be designed to be "smart," meaning they can respond to specific stimuli in the cellular environment. For example, a change in pH within a cell's endosome could trigger a change in the nanocarrier's structure, leading to the release of its genetic payload. The hydrophobic tails of DDAC can also facilitate the interaction of the nanocarrier with the cell membrane, promoting cellular uptake. Research into aliphatic quaternary ammonium functionalized nanogels has shown their potential for gene delivery applications. nih.gov

Static electricity buildup on the surface of insulating materials can be a significant problem, leading to dust attraction, electrostatic discharge, and interference with electronic equipment. Antistatic agents are compounds that, when applied to or incorporated into a material, help to dissipate this static charge. wikipedia.org

DDAC, as a quaternary ammonium salt, is an effective antistatic agent. wikipedia.org Its mechanism of action relies on its amphiphilic nature. The hydrophobic dodecyl chains anchor the molecule to the surface of the material, while the hydrophilic and ionic ammonium head group attracts moisture from the surrounding atmosphere. This absorbed water forms a thin, conductive layer on the surface of the material. This conductive layer allows for the safe and continuous dissipation of static charge, preventing its accumulation.

DDAC can be applied as an external antistatic agent, where it is coated onto the surface of a finished product, or as an internal antistatic agent, where it is mixed into the bulk of the material during manufacturing. Its effectiveness can depend on the ambient humidity, as its primary mechanism involves the absorption of water.

| Application Method | Description |

| External Antistatic Agent | DDAC is applied to the surface of the material via spraying, dipping, or coating. |

| Internal Antistatic Agent | DDAC is blended with the polymer melt or solution before processing. |

DDAC in Nanomaterial-Based Antiviral Coatings (Mechanism of action on surface)

This compound (DDAC), a quaternary ammonium compound (QAC), serves as a potent antiviral agent, particularly against enveloped viruses. When integrated into nanomaterial-based coatings for surfaces, its primary mechanism of action revolves around the disruption of the viral lipid envelope. This process is fundamentally driven by electrostatic and hydrophobic interactions between the DDAC molecules immobilized on the nanomaterial surface and the viral particles that come into contact with the coating.

The nanomaterial scaffold, often composed of materials like silica, provides a high surface area for the stable immobilization of DDAC. This ensures a high concentration of the cationic surfactant is presented to the surrounding environment, enhancing the antiviral efficacy of the surface. The mechanism of viral inactivation by these DDAC-nanomaterial coatings can be detailed in a multi-step process:

Electrostatic Attraction: Viral envelopes are typically negatively charged. The cationic head of the DDAC molecule, which is positively charged, initiates an electrostatic attraction with the virus. This initial interaction is crucial for bringing the virus into close proximity with the coated surface.

Hydrophobic Interaction and Membrane Disruption: Following the initial electrostatic binding, the two long hydrophobic alkyl chains (dodecyl chains) of the DDAC molecule penetrate the lipid bilayer of the viral envelope. This insertion disrupts the ordered structure of the lipid membrane, leading to increased permeability.

Leakage of Viral Components: The disruption of the envelope's integrity results in the leakage of the internal viral components, including the genetic material (RNA or DNA). This loss of essential components renders the virus inactive and unable to infect host cells.

Research has shown that the immobilization of DDAC on nanoparticles, such as silica nanoparticles, creates a stable antiviral surface where the surfactant does not need to leach into the surrounding environment to be effective. The nanoparticle acts as a carrier, effectively presenting the DDAC molecules for interaction with viruses that land on the surface. This sustained, localized antiviral activity is a key advantage of incorporating DDAC into nanomaterial-based coatings.

The effectiveness of these coatings is influenced by factors such as the density of DDAC on the nanoparticle surface and the specific type of nanomaterial used as a carrier. A higher density of the immobilized cationic surfactant generally leads to a more rapid and efficient inactivation of viruses.

Detailed Research Findings

Studies on polycationic coatings, a class of materials that includes DDAC, have demonstrated their ability to inactivate enveloped viruses like influenza. Scanning electron microscopy has visually confirmed the destructive interaction between these coatings and viral particles, showing compromised viral structures after contact. The mechanism involves the adhesion of the virus to the polycationic surface, followed by the leakage of its genomic material, leading to inactivation.

The following table summarizes hypothetical research findings on the antiviral efficacy of a DDAC-silica nanoparticle coating against an enveloped virus, illustrating the typical data obtained in such studies.

| Contact Time (minutes) | Viral Titer (PFU/mL) on Control Surface | Viral Titer (PFU/mL) on DDAC-Nanomaterial Coated Surface | Log Reduction | Viral Inactivation Efficiency (%) |

|---|---|---|---|---|

| 0 | 1.0 x 10^6 | 1.0 x 10^6 | 0 | 0 |

| 10 | 9.8 x 10^5 | 5.0 x 10^4 | 1.3 | 95.0 |

| 30 | 9.5 x 10^5 | 1.0 x 10^3 | 3.0 | 99.9 |

| 60 | 9.2 x 10^5 | <10 | >5.0 | >99.999 |

Supramolecular Chemistry Involving Didodecylammonium Chloride

Self-Assembly of DDAC in Supramolecular Architectures

Didodecylammonium chloride, as a double-chain cationic surfactant, exhibits a strong tendency to self-assemble in aqueous solutions, a phenomenon driven by the hydrophobic effect. The two long dodecyl chains form a hydrophobic domain, while the quaternary ammonium (B1175870) headgroup provides a hydrophilic character. This amphiphilic nature dictates the formation of various supramolecular structures, including micelles, vesicles, and lamellar phases.

The specific architecture adopted by DDAC is highly dependent on factors such as concentration, temperature, and the presence of other molecules or ions. In aqueous solutions, DDAC is known to form bilayer structures. The chloride counterion, being strongly bound to the didodecyldimethylammonium (B1216837) (DDA+) cation, favors the formation of these lamellar arrangements over spherical micelles.

Research into the aggregate formation of mixtures of didodecyldimethylammonium bromide (DDAB) and DDAC has provided further insight into their self-assembly behavior. Studies have shown a sequence of structures forming with increasing surfactant concentration, starting from monomers to small aggregates, then to a mixture of aggregates and vesicles, and finally to a vesicular phase rsc.org. Cryogenic transmission electron microscopy has been instrumental in visualizing these vesicular structures.

Furthermore, investigations into the toxicological effects of DDAC have revealed the formation of lamellar body-like structures within cells. This observation underscores the profound impact of DDAC's self-assembly properties on biological systems, where it can interact with and disrupt cellular membranes.

The table below summarizes the types of supramolecular architectures formed by this compound and related systems.

| Surfactant System | Supramolecular Architecture(s) | Influencing Factors |

| This compound (DDAC) in water | Bilayer structures, Lamellar phases | Concentration, Temperature |

| Mixture of DDAC and Didodecyldimethylammonium bromide (DDAB) | Monomers, Small aggregates, Vesicles | Total surfactant concentration, Mixing ratio |

| DDAC in biological environments | Lamellar body-like structures | Interaction with cellular components |

Host-Guest Chemistry with DDAC and Related Ammonium Salts

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. While direct and extensive research on this compound as a primary component in host-guest systems is not widely documented, the behavior of structurally related ammonium salts provides a strong indication of its potential in this area.

A notable example is the host-guest chemistry of a water-soluble pillar nih.govarene dodecyl-ammonium chloride. In this system, the pillar nih.govarene acts as a macrocyclic host, encapsulating guest molecules such as aromatic sulfonic acids within its cavity. The dodecyl-ammonium chloride moiety plays a crucial role in the solubility and stability of the host molecule in aqueous media nih.govnih.gov. The formation of these host-guest complexes is driven by a combination of hydrophobic interactions and electrostatic forces.

The binding in these systems can be highly specific and is often reversible, responding to external stimuli such as pH changes. For instance, the complexation between the pillar nih.govarene dodecyl-ammonium chloride and its guests can be controlled by altering the pH of the solution, which affects the protonation state of the molecules involved nih.govnih.gov.

Given its structural features, DDAC itself could potentially act as a guest molecule, with its long alkyl chains being encapsulated by a hydrophobic cavity of a larger host molecule. Conversely, the organized, hydrophobic microenvironments created by the self-assembly of DDAC into micelles or vesicles could serve as hosts for smaller guest molecules.

The following table outlines key aspects of host-guest chemistry involving a related dodecyl-ammonium salt.

| Host Molecule | Guest Molecule(s) | Driving Forces for Complexation | Key Features |

| Water-soluble pillar nih.govarene dodecyl-ammonium chloride | Aromatic sulfonic acids (e.g., p-toluenesulfonic acid, 2-naphthalenesulfonic acid) | Hydrophobic interactions, Electrostatic forces | pH-responsive binding, Reversible complexation |

Chiral Recognition in this compound-Based Systems

Chiral recognition, the ability of a chiral molecule or system to differentiate between the enantiomers of another chiral compound, is a critical process in many areas of science. In supramolecular chemistry, chiral recognition can be achieved through the use of chiral hosts or by the formation of chiral aggregates from achiral molecules.

While there is a lack of direct studies demonstrating the use of this compound for chiral recognition, the principles of supramolecular chirality suggest its potential in this field. The self-assembly of achiral DDAC molecules can, under certain conditions or in the presence of a chiral co-factor, lead to the formation of chiral supramolecular structures such as helical micelles or twisted ribbons. These chiral aggregates can then provide a chiral environment for the selective binding of enantiomers.

The mechanism of chiral recognition in such systems often involves a combination of interactions, including electrostatic, hydrophobic, and steric effects. The chiral cavities or surfaces of the supramolecular assemblies can create a diastereomeric relationship with the enantiomers of a guest molecule, leading to differences in binding affinity.

For instance, in other micellar systems, chiral recognition has been successfully demonstrated. Molecularly imprinted micelles, where a chiral template is used during the formation of the micelle, can create specific binding sites that recognize the template's enantiomer with high selectivity rsc.orgnih.gov. Similar strategies could potentially be applied to DDAC-based systems.

Furthermore, the use of chiral selectors in techniques like capillary electrophoresis often involves micellar systems. While DDAC is not a commonly cited chiral selector itself, its ability to form organized assemblies makes it a candidate for modification with chiral moieties or for use in conjunction with other chiral molecules to induce enantioselective separations.

The table below describes the general principles of chiral recognition in micellar systems, which could be applicable to DDAC-based aggregates.

| Principle of Chiral Recognition | Description | Potential Application to DDAC Systems |

| Formation of Chiral Aggregates | Self-assembly of achiral surfactants into chiral superstructures. | Induction of chirality in DDAC assemblies through chiral co-solutes or physical forces. |

| Molecularly Imprinted Micelles | Creation of specific, chiral binding sites by using a chiral template during micelle formation. | Templating DDAC micelles with a chiral molecule to create enantioselective cavities. |

| Micellar Electrokinetic Chromatography | Use of micelles as a pseudostationary phase for the separation of enantiomers. | Functionalization of DDAC or its use with chiral additives to act as a chiral selector. |

Analytical and Characterization Methodologies in Didodecylammonium Chloride Research

Spectroscopic Techniques for DDAC Analysis

Spectroscopy is a cornerstone in the study of DDAC, providing invaluable information on its structure, aggregation, and interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure and dynamics of DDAC. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of the compound by identifying the chemical environments of each nucleus. ceitec.cz One-dimensional techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the two long dodecyl chains. ceitec.cz

For a more comprehensive structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons within the DDAC molecule. scielo.brmdpi.com

Beyond simple structural verification, NMR is instrumental in studying the conformational behavior of DDAC's alkyl chains. Studies on similar n-dodecylammonium chloride systems using Deuterium (²H) NMR on selectively deuterated molecules have provided evidence for local trans-gauche conformational changes within the chains. nih.govresearchgate.net Furthermore, ¹H NMR relaxometry, which measures spin-lattice relaxation times (T₁), reveals insights into fast local motions, translational diffusion, and the collective molecular dynamics of the chains in different phases. nih.govresearchgate.net

Table 1: Application of NMR Techniques in DDAC Structural and Conformational Analysis

| NMR Technique | Information Obtained | Specific Application to DDAC |

|---|---|---|

| ¹H and ¹³C NMR | Chemical shifts, number and type of hydrogen/carbon atoms. | Structural verification, purity assessment, assignment of signals for the dodecyl chains and ammonium (B1175870) headgroup. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). | Unambiguous assignment of all proton and carbon signals in the DDAC molecule. |

| ²H NMR (on deuterated samples) | Molecular orientation and dynamics. | Evidence of local trans-gauche conformational changes in the alkyl chains. nih.govresearchgate.net |

| ¹H NMR Relaxometry (T₁) | Molecular motion and diffusion. | Characterization of fast local motions, translational diffusion, and collective chain dynamics in aggregated states. nih.gov |

Infrared (IR) and Raman Spectroscopy for Molecular Interactions and Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing the vibrations of its chemical bonds. Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying the functional groups within DDAC and studying intermolecular interactions. researchgate.net

The FTIR spectrum of DDAC shows characteristic absorption bands corresponding to the vibrations of its hydrocarbon chains and ammonium headgroup. For instance, strong peaks are observed for the symmetric and asymmetric stretching vibrations of C-H bonds in the methylene (B1212753) (CH₂) and methyl (CH₃) groups. The bending deformations of these groups are also clearly visible. researchgate.net The C-N stretching vibrations and C-H out-of-plane bending provide information about the environment of the cationic headgroup and its interaction with the chloride counter-ion. researchgate.net Changes in the position and shape of these bands can indicate alterations in molecular packing and phase transitions. For the closely related didodecyldimethylammonium (B1216837) bromide (DDAB), FTIR data has revealed that the lipid bilayers on nanoparticle surfaces are in an ordered gel phase. nih.gov

Table 2: Characteristic FTIR Absorption Bands for DDAC

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~2927 | Asymmetric CH₂ stretching | researchgate.net |

| ~2858 | Symmetric CH₂ stretching | researchgate.net |

| ~1470 | CH₂ bending deformation (scissoring) | researchgate.net |

| ~1380 | C-H bending in alkyl groups | researchgate.net |

| ~1020 | Aliphatic C-N stretching | researchgate.net |

| ~940 | C-H out-of-plane bending | researchgate.net |

Raman spectroscopy offers complementary information, as it is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the conformation of the long alkyl chains in DDAC aggregates.

UV-Vis Spectroscopy for Aggregation and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method to study the aggregation behavior of surfactants like DDAC, most notably for determining the Critical Micelle Concentration (CMC). mdpi.comnih.gov The CMC is the concentration at which surfactant monomers begin to self-assemble into larger structures like micelles. Since DDAC itself does not have a strong chromophore in the UV-Vis range, the CMC is typically determined indirectly using a probe molecule (a dye or other chromophore) that exhibits a change in its absorption spectrum upon partitioning into the hydrophobic micellar core. researchgate.netrsc.org A plot of the absorbance of the probe at a specific wavelength versus the logarithm of the DDAC concentration will show a distinct change in slope at the CMC. suntextreviews.org

UV-Vis spectroscopy is also valuable for studying the interaction of DDAC with other molecules or nanoparticles. For instance, the formation of DDAC-coated silver chloride nanoparticles can be monitored by the appearance of a strong absorption peak, as the coating influences the particle's surface plasmon resonance. researchgate.net When DDAC interacts with other chromophoric molecules, changes in the absorption spectra, such as a shift in wavelength (red or blue shift) or a change in absorbance intensity (hypochromism or hyperchromism), can provide evidence of binding and offer insights into the nature of the interaction. nih.govnih.gov

Microscopic and Scattering Techniques

While spectroscopic methods probe molecular-level properties, microscopic and scattering techniques are essential for visualizing the larger-scale structures that DDAC forms through self-assembly.

Electron Microscopy (SEM, TEM, Cryo-TEM) for Aggregate Morphology

Electron microscopy provides direct visualization of the morphology of DDAC aggregates. Transmission Electron Microscopy (TEM) studies of DDAC in aqueous suspension have identified suspended particles with diameters ranging from approximately 8 nm to 55 nm. nih.gov

For imaging hydrated, self-assembled structures in their near-native state, Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the technique of choice. nih.gov This method involves flash-freezing a thin film of the sample solution, preserving the delicate aggregate structures in a vitrified, amorphous ice layer. Studies on closely related double-tailed surfactants have utilized Cryo-TEM to directly observe the formation of vesicles and their coexistence with micelles at certain concentrations. bgu.ac.il In toxicological studies, TEM has been used to visualize the formation of lamellar body-like structures within human bronchial epithelial cells after exposure to DDAC, providing insight into its mechanism of action at a subcellular level. nih.gov

Table 3: Morphological Structures of DDAC and Related Surfactants Observed by Electron Microscopy

| Technique | Observed Structure | System Studied | Reference |

|---|---|---|---|

| TEM | Suspended particles (~8 nm and ~55 nm) | DDAC in distilled water | nih.gov |

| TEM | Lamellar body-like structures | Human cells exposed to DDAC | nih.gov |

| Cryo-TEM | Vesicles and micelles | Didodecyldimethylammonium hydroxide (B78521)/acetate (B1210297) | bgu.ac.il |

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for characterizing the size, shape, and internal structure of DDAC self-assemblies in solution on the nanometer to sub-micrometer scale. uni-saarland.denih.gov These methods measure the intensity of scattered X-rays or neutrons as a function of the scattering angle. The resulting scattering pattern contains information about the average size, shape, and spatial arrangement of the aggregates.

Analysis of SAXS and SANS data can distinguish between different aggregate morphologies, such as spherical or cylindrical micelles, vesicles, or more complex liquid crystalline phases. acs.org By fitting the scattering data to mathematical models, quantitative information can be extracted, including the dimensions of the aggregates (e.g., micelle radius, bilayer thickness) and the aggregation number (the number of monomers per micelle). nih.govuni-saarland.de Studies on didodecyldimethylammonium (DDA+) surfactants have shown that insoluble systems like DDAC tend to form lamellar (Lα) structures when dispersed in a dilute solution. acs.org SANS experiments, often performed using deuterated solvents like D₂O to enhance contrast, can provide complementary information, particularly regarding the internal structure of the aggregates, such as the arrangement of the hydrophobic tails and hydrophilic headgroups. acs.org

Table 4: Structural Information from SAXS/SANS on DDAC and Related Systems

| Parameter | Information Provided | Relevance to DDAC |

|---|---|---|

| Scattering Curve Analysis | Overall shape and size of aggregates (e.g., spherical, cylindrical, lamellar). | Identifies the type of self-assembled structures formed by DDAC in solution. |

| Form Factor P(q) | Shape and size of individual scattering bodies (e.g., micelles, vesicles). | Allows for detailed modeling of the dimensions of DDAC aggregates. acs.org |

| Structure Factor S(q) | Interparticle interactions and spatial arrangement. | Describes how DDAC aggregates are ordered relative to one another in solution. acs.org |

| Phase Identification | Characteristic diffraction patterns identify liquid crystalline phases. | Studies show DDAC can form lamellar (Lα) phases. acs.org |

Optical Microscopy for Phase Behavior

Optical microscopy is a valuable tool for the direct visualization of the phase behavior of surfactant systems, including those of didodecylammonium chloride (DDAC). This technique allows for the observation of different liquid crystalline phases and their transitions as a function of concentration, temperature, and pressure. By observing changes in texture, birefringence, and domain structures, researchers can identify various phases such as lamellar, hexagonal, and cubic phases.